Platelet 12-Lipoxygenase Inhibition: Single-Concentration Screening Data Versus In-Class Benchmark
N-Cyclopropyl-3-methoxy-4-nitrobenzamide was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM . While the percent inhibition value is not publicly disclosed in the assay summary, the compound was included in a screening set alongside other nitrobenzamide derivatives. For context, the most potent cyclopropyl-containing 12-LOX inhibitors reported in the patent literature (e.g., cyclopropyl N-hydroxyurea derivatives) achieve IC₅₀ values in the low micromolar to nanomolar range [1]. This compound's 3-methoxy-4-nitro substitution pattern has not been optimized for 12-LOX potency and represents an early screening hit rather than a lead-optimized candidate.
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase (single-concentration screening) |
|---|---|
| Target Compound Data | Tested at 30 µM (percent inhibition undisclosed in public summary) |
| Comparator Or Baseline | Potent cyclopropyl 12-LOX inhibitors (e.g., cyclopropyl N-hydroxyureas): IC₅₀ typically <10 µM [1]; in-class benchmark for screening hits typically requires >50% inhibition at 10-30 µM to warrant follow-up |
| Quantified Difference | Not calculable from available public data; the compound is an unoptimized screening hit |
| Conditions | In vitro platelet 12-lipoxygenase assay (Aladdin ALA615117; BAO_0000224 binding format) |
Why This Matters
This screening datum establishes that the compound engages the 12-LOX target, but users seeking a potent 12-LOX inhibitor should not select this compound over optimized cyclopropyl lipoxygenase inhibitors without further medicinal chemistry refinement.
- [1] Cyclopropyl derivative lipoxygenase inhibitors. US Patent 5,037,853, issued August 6, 1991. (Cyclopropyl N-hydroxyureas and N-acyl-N-hydroxyamines as 5- and 12-lipoxygenase inhibitors.) View Source
